7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fulvestrant Sulfone is synthesized through a series of organic reactions involving the introduction of a sulfonyl group to the estradiol backbone. The synthetic route typically involves the following steps:
Alkylation: Introduction of the nonyl group to the estradiol backbone.
Sulfonylation: Addition of the pentafluoropentyl sulfonyl group to the nonyl chain.
The reaction conditions often involve the use of strong bases and solvents to facilitate the alkylation and sulfonylation reactions .
Industrial Production Methods
Industrial production of Fulvestrant Sulfone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fulvestrant Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone group.
Reduction: Reduction of the sulfone group back to a sulfinyl group.
Substitution: Replacement of functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of Fulvestrant Sulfone with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Fulvestrant Sulfone has a wide range of scientific research applications:
Mechanism of Action
Fulvestrant Sulfone exerts its effects by binding to the estrogen receptor and destabilizing it, leading to its degradation by the cell’s normal protein degradation processes . This reduces the level of estrogen receptor protein in human breast cancer cells, thereby inhibiting the growth of estrogen receptor-positive cancer cells . The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the reduction of dimerization and nuclear localization of the estrogen receptor .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: The parent compound of Fulvestrant Sulfone, also a selective estrogen receptor degrader.
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Raloxifene: Another SERM used for the prevention of osteoporosis and breast cancer.
Uniqueness
Fulvestrant Sulfone is unique in its high affinity for the estrogen receptor and its ability to completely degrade the receptor without any agonistic activity . This makes it a “pure” antiestrogen, unlike SERMs which have partial agonistic effects .
Properties
Molecular Formula |
C32H47F5O4S |
---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
(7S,8R,9R,13S,14R,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28-,29+,30-/m0/s1 |
InChI Key |
NQYWBGDKCPOMGL-JUMMHQHVSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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